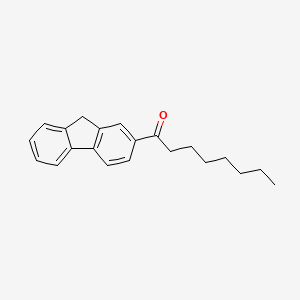

1-(9H-fluoren-2-yl)octan-1-one

Katalognummer B1661887

Molekulargewicht: 292.4 g/mol

InChI-Schlüssel: HZLNJYVBCPTWAK-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05213709

Procedure details

In a 200 ml-three-necked flask, 6.00 g (20.5 mM) of 2-octanoylfluorene, 3.06 ml (50.4 mM) of hydrazine hydrate (80% aqueous solution), 4.20 g (63.6 mM) of potassium hydroxide and 60 ml of diethyleneglycol were placed, followed by heating to about 130° C. to dissolve the mixture. Then, the mixture was gradually heated to 210°-217° C., followed by stirring for 3 hours and 40 minutes under heating. After the reaction, the reaction mixture was cooled and poured into 250 ml of water to precipitate a crystal. The crystal was recovered by filtration and dissolved in toluene, followed by washing with water, drying with anhydrous sodium sulfate and distilling-off of the solvent. The residue was purified by silica gel column chromatography (eluent: toluene/hexane=1/2) to obtain 4.58 g of 2-octylfluorene.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:10]1[CH:22]=[CH:21][C:20]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH2:13][C:12]=2[CH:11]=1)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].O.NN.[OH-].[K+].C(O)COCCO>O>[CH2:1]([C:10]1[CH:22]=[CH:21][C:20]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH2:13][C:12]=2[CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)(=O)C1=CC=2CC3=CC=CC=C3C2C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

3.06 mL

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

Step Three

|

Name

|

|

|

Quantity

|

4.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCO)O

|

Step Five

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring for 3 hours and 40 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, the mixture was gradually heated to 210°-217° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate a crystal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystal was recovered by filtration

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

drying with anhydrous sodium sulfate and distilling-off of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified by silica gel column chromatography (eluent: toluene/hexane=1/2)

|

Outcomes

Product

Details

Reaction Time |

40 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCC)C1=CC=2CC3=CC=CC=C3C2C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.58 g | |

| YIELD: CALCULATEDPERCENTYIELD | 80.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |